10,12-Pentacosadiynoic acid

Description

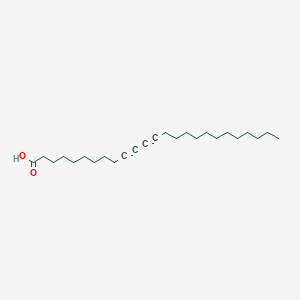

Structure

2D Structure

Propriétés

IUPAC Name |

pentacosa-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUDRBWHCWYMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66990-33-8 | |

| Record name | Poly(10,12-pentacosadiynoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20337082 | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66990-32-7 | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 10,12 Pentacosadiynoic Acid

Established Synthetic Routes for PCDA

The synthesis of 10,12-pentacosadiynoic acid (PCDA) is most prominently achieved through established coupling reactions that construct the core diyne structure from smaller, functionalized alkyne precursors.

Synthesis from 10-Undecynoic Acid and 1-Tetradecyne

The primary and most established method for synthesizing PCDA is the Cadiot-Chodkiewicz coupling. This reaction is a versatile and selective method for the formation of unsymmetrical 1,3-diynes. wikipedia.orgrsc.orgrsc.org It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org

In the context of PCDA synthesis, the reaction would involve the coupling of 10-undecynoic acid (a terminal alkyne) with a halogenated derivative of 1-tetradecyne, such as 1-bromo-1-tetradecyne (a 1-haloalkyne). The general mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.org This intermediate then undergoes oxidative addition with the 1-haloalkyne and subsequent reductive elimination to form the final C-C bond of the diyne, regenerating the copper catalyst. alfa-chemistry.com

Table 1: Key Components in the Cadiot-Chodkiewicz Synthesis of PCDA

| Role | Compound |

|---|---|

| Terminal Alkyne | 10-Undecynoic Acid |

| 1-Haloalkyne | 1-Bromo-1-tetradecyne |

| Catalyst | Copper(I) salt (e.g., CuBr) |

This method's selectivity ensures that the desired unsymmetrical product, PCDA, is formed with high efficiency, avoiding the significant amounts of homo-coupled byproducts that can occur with other coupling reactions like the Glaser coupling. wikipedia.org

Alternative Synthetic Pathways

While the Cadiot-Chodkiewicz coupling is the principal route described for creating unsymmetrical diynoic acids like PCDA, the scientific literature does not extensively detail alternative multi-step synthetic pathways from different starting materials. The compound is readily available from commercial chemical suppliers, which may account for the limited focus on novel de novo syntheses in recent research. sigmaaldrich.com The bulk of contemporary research begins with commercially sourced PCDA, directing efforts towards its purification and subsequent functionalization for various applications. d-nb.infonih.gov

Derivatization and Functionalization of PCDA

The carboxylic acid headgroup of PCDA is a versatile handle for a wide range of chemical modifications. These derivatizations are crucial for tuning the properties of PCDA-based materials, such as their assembly, stability, and responsiveness to specific stimuli.

Synthesis of N-Hydroxysuccinimide ester of PCDA (NHS-PCDA)

A common and critical derivatization is the activation of the carboxylic acid group by forming an N-Hydroxysuccinimide (NHS) ester. This activated ester, NHS-PCDA, is a key intermediate for creating amide bonds by reacting with primary amines. The synthesis is typically achieved through a carbodiimide-mediated coupling reaction. nih.govresearchgate.net

The process involves reacting PCDA with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net The reaction is generally performed in an organic solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The resulting NHS-PCDA is reactive towards nucleophilic attack by amines, making it a staple for bioconjugation and material functionalization. researchgate.net

Table 2: Synthesis of NHS-PCDA

| Reactant/Reagent | Role | Solvent |

|---|---|---|

| This compound (PCDA) | Starting Material | Dichloromethane (DCM) |

| N-Hydroxysuccinimide (NHS) | Activating Group |

Synthesis of N-(2-aminoethyl)-10,12-pentacosadiynamide (NH2-PCDA)

To introduce a primary amine group, the activated NHS-PCDA is reacted with a diamine, such as ethylenediamine (B42938). researchgate.net This reaction proceeds via nucleophilic acyl substitution, where the amine group of ethylenediamine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a stable amide bond. nih.gov

This synthesis is typically carried out by dissolving NHS-PCDA in a solvent like dichloromethane and then adding ethylenediamine. researchgate.net The resulting product, N-(2-aminoethyl)-10,12-pentacosadiynamide (NH2-PCDA), possesses a terminal primary amine, which can be used for further functionalization, for example, by reductive amination. researchgate.net

Table 3: Synthesis of NH2-PCDA

| Reactant/Reagent | Role | Solvent |

|---|---|---|

| N-Hydroxysuccinimide ester of PCDA (NHS-PCDA) | Activated Starting Material | Dichloromethane (DCM) |

Esterification with Oligoethyleneoxides (PEG-PDA)

To modify the hydrophilic properties of PCDA and create materials with specific thermal responses, the carboxylic acid headgroup can be esterified with oligoethyleneoxides, a process often referred to as PEGylation. researchgate.netcolab.ws This modification is valuable for improving the stability of PCDA-based vesicles and for creating thermochromic indicators. researchgate.netcolab.wsresearchgate.net

The synthesis can be accomplished by functionalizing PCDA with various oligoethyleneoxides, such as ethylene (B1197577) glycol monomethyl ether (EGME), diethylene glycol monomethyl ether (DGME), and triethylene glycol monomethyl ether (TGME). colab.wsresearchgate.net This is often achieved through a Steglich esterification, which uses a coupling agent like DCC and a catalyst such as DMAP under mild conditions. rsc.orgnih.gov These PEGylated derivatives (PEG-PDA) can then be polymerized to form materials that exhibit color transitions at different temperature ranges. colab.wsresearchgate.net

Table 4: Esterification of PCDA with Oligoethyleneoxides

| Reactant/Reagent | Role | Typical Method |

|---|---|---|

| This compound (PCDA) | Starting Material | Steglich Esterification |

| Oligoethyleneoxide (e.g., EGME, DGME, TGME) | Functionalizing Alcohol | |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent |

Conjugation with Boronic Acid Modified Polymerizable Diacetylene Derivatives

The functionalization of this compound (PCDA) with boronic acid moieties represents a strategic approach to impart specific recognition capabilities to polydiacetylene (PDA)-based materials. This modification leverages the well-established ability of phenylboronic acid derivatives to form covalent boronate esters with 1,2- and 1,3-cis-diols, which are present on many saccharide molecules. nih.gov This interaction is particularly relevant in biomedical applications, as certain saccharides, like sialic acid, are known to be overexpressed on the surface of many cancer cells. nih.gov

A versatile strategy involves the synthesis of a photo-polymerizable PCDA derivative containing a boronic acid group (PCDA-BA). nih.gov This modified amphiphile can be used for surface engineering of hydrophobic inorganic nanocrystals. The process directly converts these nanocrystals into water-dispersible and functional nanocomposites. Upon self-assembly on the nanocrystal surface, the diacetylene groups can be polymerized, creating a stable coating that not only enhances biocompatibility but also introduces site-specific binding properties via the boronic acid headgroups. nih.gov This approach has been proposed for applications in selective cancer cell imaging, where the boronic acid moieties act as active targeting agents for site-specific labeling. nih.gov

However, research has also shown that functionalization with boronic-acid headgroups can present challenges. These modifications can lead to vesicles that are generally unstable and only weakly polymerize. The strong polar and aromatic interactions of the headgroups may prevent the full transformation of the resulting polydiacetylene to its characteristic red phase upon stimulation. researchgate.net

Functionalization with Mitochondria-Targeting Groups (e.g., Triphenylphosphonium)

To enhance the efficacy of therapeutic agents, researchers have focused on targeting specific cellular organelles, such as mitochondria. This compound (PCDA) has been chemically modified to create drug delivery systems that specifically accumulate in these organelles. A prominent strategy involves the conjugation of PCDA with a mitochondria-targeting triphenylphosphonium (TPP) cationic group. researchgate.netnih.gov The lipophilic TPP cation effectively drives the accumulation of conjugated structures within the mitochondria due to the organelle's negative membrane potential. nih.gov

In one approach, a PCDA-TPP conjugate was synthesized and incorporated into a lipid bilayer composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). researchgate.netnih.gov This resulted in modified liposomes capable of shuttling encapsulated drugs, such as Doxorubicin, directly to the mitochondria of cancer cells. nih.gov To facilitate tracking of mitochondrial drug uptake, a fluorescent dansyl dye (DAN) was also conjugated to PCDA (PCDA-DAN) and incorporated into the liposomal system. nih.gov The resulting liposomes (Lip-DT), containing both PCDA-TPP and PCDA-DAN, demonstrated effective mitochondrial targeting, leading to induced oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells. researchgate.netnih.gov

The synthesis and characterization of the PCDA-TPP conjugate are confirmed through various analytical techniques.

Table 1: Spectroscopic Data for PCDA-TPP Conjugate

| Technique | Description | Reference |

|---|---|---|

| ¹H NMR | Confirms the chemical structure of the synthesized PCDA-TPP. | researchgate.net |

| ¹³C NMR | Provides further evidence of the successful conjugation of the TPP group to PCDA. | researchgate.net |

| ³¹P NMR | Specifically identifies the phosphorus atom in the TPP moiety, confirming its presence. | researchgate.net |

This functionalization strategy highlights a promising method for transforming conventional liposome-based drug delivery systems into mitochondria-specific vehicles by incorporating well-established mitochondriotropic moieties onto the liposome (B1194612) surface. nih.gov

Incorporation into Supramolecular Assemblies (e.g., with Hemicurcuminoids)

This compound is a versatile building block for creating complex supramolecular assemblies with specific sensory functions. One such application involves the incorporation of hemicurcuminoids (HCur), which are fluorescent amphiphilic molecules, into PCDA-based vesicular aggregates. researchgate.netnih.gov A novel hemicurcuminoid with a nonyloxy substituent was synthesized and integrated into vesicles made of PCDA, which were subsequently polymerized into polydiacetylene (PDA) vesicles. researchgate.netnih.gov

Molecular modeling studies reveal that in these HCur-PDA vesicles, the hemicurcuminoid molecules are more exposed to water compared to when they are incorporated into phospholipid vesicles. nih.gov This increased hydration and a greater distortion in the planarity of the HCur molecules are observed within the PDA structure. nih.gov These structural changes at the supramolecular level are crucial for the sensory function of the assembly. researchgate.net The resulting HCur-PDA vesicles act as dual fluorescence-chromatic nanosensors, responsive to changes in pH, the presence of heavy metal ions, and polylysine. nih.gov

Formation of Alkali Metal Salts of PCDA (e.g., Lithium and Sodium Salts)

The carboxylate headgroup of this compound allows for the formation of alkali metal salts, which exhibit distinct properties and solid-state structures compared to the parent acid. The lithium and sodium salts, in particular, have been studied for their unique photoreactivity and coordination chemistry. acs.orgnih.gov These salts are central to applications such as radiochromic films used in medical dosimetry. acs.orgnih.govresearchgate.netnih.gov

Lithium 10,12-Pentacosadiynoate (Li-PCDA) Forms A and B

Lithium 10,12-pentacosadiynoate (Li-PCDA) is a key photosensitive component in commercial radiochromic films. acs.orgnih.gov Research has identified two distinct solid forms of Li-PCDA: a monohydrated Form A and an anhydrous Form B. acs.orgnih.govresearchgate.net

Form A (Monohydrated Li-PCDA·H₂O) : This is the form utilized in commercial GAFchromic films. acs.orgnih.gov It is synthesized by dissolving PCDA in a basic solution at elevated temperatures, followed by the addition of aqueous lithium hydroxide (B78521) to induce nucleation. acs.orgnih.gov Subsequent sonication produces short, needle-shaped crystals, a morphology that is advantageous for creating uniform coatings. acs.orgnih.gov

Form B (Anhydrous Li-PCDA) : This form can be prepared by heating Form A at 100 °C for one hour. researchgate.net Form B adopts a long, needle-shaped crystal morphology, which is more difficult to process for film applications. acs.orgnih.gov However, it demonstrates an enhanced photoresponse compared to Form A. acs.orgnih.gov Upon exposure to UV radiation (254 nm), both forms darken, indicating photopolymerization, though Form B shows a more pronounced initial color change. acs.orgnih.gov

Characterization data suggests a chelating bridging bidentate coordination environment for the lithium ions in these structures. acs.orgnih.govresearchgate.net

Table 2: Comparison of Li-PCDA Forms A and B

| Feature | Form A (Li-PCDA·H₂O) | Form B (Anhydrous Li-PCDA) | Reference |

|---|---|---|---|

| Hydration State | Monohydrated | Anhydrous | acs.org, nih.gov, researchgate.net |

| Crystal Morphology | Short needles | Long needles | acs.org, nih.gov |

| Photoresponse | Standard | Enhanced | acs.org, nih.gov |

| Processing | Favorable for coating | Difficult to process | acs.org, nih.gov |

| Commercial Use | Used in GAFchromic films | Not typically used commercially | acs.org |

Sodium 10,12-Pentacosadiynoate (Na-PCDA)

The sodium salt of PCDA (Na-PCDA) presents a significantly different structure and reactivity profile compared to its lithium counterparts. acs.orgnih.gov It is prepared as an ionic cocrystal with the formula Na⁺PCDA⁻·3PCDA, meaning one sodium cation is bound to one deprotonated PCDA molecule and three neutral PCDA molecules. acs.orgresearchgate.net This cocrystal can be synthesized by grinding solid PCDA with sodium hydroxide. acs.orgnih.gov

In the Na-PCDA structure, the PCDA and PCDA⁻ ligands exhibit both monodentate and bridging bidentate coordination to the sodium ion. acs.orgnih.gov Crucially, X-ray structure analysis reveals that the diacetylene moieties in the crystal are not packed within the optimal parameters required for topochemical photopolymerization. nih.gov As a result, Na-PCDA is photostable and does not undergo a color change when exposed to radiation, in stark contrast to the Li-PCDA forms. acs.orgnih.govresearchgate.net Topochemically polymerized Na-PCDA microcrystals, however, have been observed to undergo an irreversible red-to-blue chromatic transition. capes.gov.br

Purification and Characterization Techniques in PCDA Synthesis

The synthesis and modification of this compound (PCDA) and its derivatives require rigorous purification and characterization to ensure the integrity of the final material and the success of subsequent applications.

Purification: A common impurity in PCDA is its partially polymerized form (oligomers), which can interfere with controlled self-assembly and polymerization processes. A standard purification method involves dissolving the crude PCDA monomer in a suitable organic solvent, such as dichloromethane (DCM) or ethanol (B145695), and then filtering the solution to remove these insoluble polymerized components. nih.govd-nb.info For instance, PCDA dissolved in ethanol is often filtered through a 0.45 µm PTFE filter before use in the synthesis of mineral clusters. d-nb.info Flash chromatography using silica (B1680970) gel is also employed, particularly for purifying functionalized PCDA derivatives like PCDA-HEG. rsc.org

Characterization: A suite of analytical techniques is used to confirm the chemical structure, morphology, and properties of PCDA and its assemblies.

Table 3: Common Characterization Techniques for PCDA and its Derivatives | Technique | Purpose | Reference | | :--- | :--- | :--- | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to elucidate the chemical structure of PCDA and its functionalized derivatives (e.g., ¹H, ¹³C, ³¹P NMR). | researchgate.net, mdpi.com, rsc.org | | Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and confirms chemical modifications or polymerization. For example, the C=O vibration is seen around 1700-1712 cm⁻¹, and C-H stretching appears around 2800-2960 cm⁻¹. acs.orgbeilstein-journals.orgacs.org | | Mass Spectrometry (MS) | Confirms the molecular weight of synthesized derivatives. | researchgate.net | | Powder X-ray Diffraction (PXRD) | Characterizes the solid-state crystal form and packing of PCDA salts and cocrystals. acs.orgnih.gov | | Thermogravimetric Analysis (TGA) | Analyzes the thermal stability and hydration state of materials like the different forms of Li-PCDA. acs.orgnih.gov | | Langmuir-Blodgett Trough | Studies the monolayer behavior of PCDA at the air/water interface by measuring surface tension-area isotherms. beilstein-journals.orgresearchgate.net | | Atomic Force Microscopy (AFM) | Analyzes the surface morphology, roughness, and molecular assembly structures of thin films. researchgate.netustc.edu.cn | | UV-Visible (UV-Vis) Spectroscopy | Characterizes the optical properties of PCDA films and monitors the colorimetric transitions during polymerization. researchgate.net | | Elemental Analysis | Determines the elemental composition (C, H) to verify the purity and stoichiometry of synthesized salts. acs.orgnih.gov |

Filtration for Polymerized Components Removal

A common and straightforward method for removing polymerized components from this compound is filtration. tcichemicals.comtcichemicals.com The monomer is typically dissolved in an appropriate organic solvent, such as chloroform (B151607) or dichloromethane. acs.orgrsc.orgnih.gov Since the polymerized components are generally less soluble, they can be separated from the monomer solution by passing it through a syringe filter, often with a pore size of 0.2 μm or 0.45 mm. rsc.orgd-nb.info This process is crucial for obtaining a pure monomer solution, which is a prerequisite for the controlled self-assembly and subsequent polymerization in many applications. rsc.org For instance, in the preparation of PCDA vesicles, the removal of pre-polymerized aggregates by filtration is a key step to ensure the formation of uniform and well-defined vesicular structures. rsc.org

Spectroscopic Characterization (e.g., NMR, MS, FT-IR, UV-Vis Spectroscopy)

A suite of spectroscopic techniques is employed to confirm the chemical structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. In the ¹H NMR spectrum of PCDA, characteristic peaks can be observed that correspond to the different protons in the molecule. For example, a peak around 0.85 ppm is attributed to the terminal methyl (-CH₃) group, while a series of peaks between 1.23 and 1.63 ppm represent the methylene (B1212753) (-CH₂-) groups of the long alkyl chain. researchgate.net The methylene groups adjacent to the alkyne functionality appear at distinct chemical shifts, typically around 2.26 and 2.51 ppm. researchgate.net ¹³C NMR spectroscopy provides complementary information, with the carboxylate carbon appearing in the range of 183-187 ppm in the solid state. acs.orgnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₂₅H₄₂O₂), the expected molecular weight is approximately 374.60 g/mol . sigmaaldrich.com

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of PCDA shows a characteristic peak for the C=O stretching vibration of the carboxylic acid group around 1700-1712 cm⁻¹. acs.orgbeilstein-journals.org The C-H stretching vibrations of the alkyl chain are observed in the region of 2600-2800 cm⁻¹. beilstein-journals.org Upon polymerization, a distinct C=C stretching peak emerges in the range of 650–750 cm⁻¹, which is absent in the unpolymerized monomer. beilstein-journals.org

UV-Visible (UV-Vis) Spectroscopy is particularly useful for monitoring the polymerization of PCDA. The monomer itself does not show significant absorption in the visible region. However, upon polymerization, the resulting polydiacetylene exhibits strong absorption bands. The "blue phase" of the polymer typically shows a maximum absorption at around 650 nm. acs.org Further changes in the polymer's environment or structure can lead to a "red phase," with absorption maxima appearing at approximately 500 nm and 550 nm. acs.org The intensity and position of these absorption bands provide valuable information about the extent of polymerization and the conformation of the polymer backbone. acs.orgacs.org

Table 1: Spectroscopic Data for this compound

| Technique | Observed Feature | Typical Value/Range | Reference |

|---|---|---|---|

| ¹H NMR | Methyl (-CH₃) protons | ~0.85 ppm | researchgate.net |

| ¹H NMR | Methylene (-CH₂-) protons (alkyl chain) | 1.23 - 1.63 ppm | researchgate.net |

| ¹H NMR | Methylene (-CH₂-) protons (adjacent to alkyne) | 2.26 and 2.51 ppm | researchgate.net |

| ¹³C NMR | Carboxylate carbon (solid-state) | 183 - 187 ppm | acs.orgnih.gov |

| FT-IR | C=O stretching (carboxylic acid) | 1700 - 1712 cm⁻¹ | acs.orgbeilstein-journals.org |

| FT-IR | C-H stretching (alkyl chain) | 2600 - 2800 cm⁻¹ | beilstein-journals.org |

| FT-IR | C=C stretching (polymerized) | 650 - 750 cm⁻¹ | beilstein-journals.org |

| UV-Vis | Absorption maximum (blue polymer) | ~650 nm | acs.org |

| UV-Vis | Absorption maxima (red polymer) | ~500 nm and ~550 nm | acs.org |

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a valuable technique for assessing the purity of this compound. It can effectively separate the monomer from impurities, including any oligomeric or polymeric species that may be present. beilstein-journals.org The purity of commercially available PCDA is often specified as ≥97.0% as determined by HPLC. beilstein-journals.org In some purification protocols, column chromatography using silica gel has also been employed to obtain a pure, solid form of the compound. researchgate.net

X-ray Diffraction Analysis

X-ray Diffraction (XRD) is a powerful technique for studying the crystalline structure of this compound and its derivatives in the solid state. nih.gov Single-crystal X-ray diffraction can provide precise information about the molecular packing, bond lengths, and angles within the crystal lattice. acs.orgnih.gov This is particularly important for understanding the topochemical polymerization of diacetylenes, as the reactivity is highly dependent on the alignment and proximity of the monomer units in the crystal. nih.gov For instance, the crystal structure of a sodium salt of PCDA revealed a complex arrangement with both deprotonated and neutral acid ligands. acs.orgnih.gov Powder X-ray diffraction (PXRD) is used to characterize the different solid forms (polymorphs) of PCDA salts, such as the monohydrated and anhydrous forms of lithium 10,12-pentacosadiynoate. nih.govnih.gov

Table 2: Crystal Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P -1 | nih.gov |

| a | 4.5738 Å | nih.gov |

| b | 5.3909 Å | nih.gov |

| c | 46.647 Å | nih.gov |

| α | 88.6499 ° | nih.gov |

| β | 88.5073 ° | nih.gov |

| γ | 81.4017 ° | nih.gov |

Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal stability of this compound and its derivatives. nih.gov This technique measures the change in mass of a sample as a function of temperature. TGA can be used to determine the decomposition temperature of the compound and to identify the loss of volatile components, such as water in hydrated salt forms. acs.org For example, TGA experiments have confirmed the transition of a monohydrated form of lithium 10,12-pentacosadiynoate to its anhydrous form through dehydration upon heating. acs.orgnih.gov

Self Assembly and Polymerization of 10,12 Pentacosadiynoic Acid

Mechanisms of PCDA Self-Assembly

The amphiphilic nature of PCDA, possessing a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail containing a diacetylene unit, drives its spontaneous organization into ordered structures in aqueous environments and at interfaces.

In aqueous solutions, PCDA monomers can self-assemble into vesicular aggregates. nih.gov This process is driven by the hydrophobic effect, where the hydrocarbon tails minimize their contact with water by arranging themselves in a bilayer structure, while the hydrophilic carboxylic acid head groups face the aqueous environment on both the inner and outer surfaces of the vesicle. nih.gov The formation of these vesicles is a critical step for many of its applications, providing a stable, self-contained system that can encapsulate other molecules. nih.gov The process typically involves sonication of the monomeric diacetylene amphiphiles in a buffer solution, followed by an incubation period to allow for self-assembly. nih.gov

The formation of stable bilayers is a fundamental aspect of this self-assembly. Studies on diphenylalanine peptides, which also self-assemble, show a pathway involving the aggregation of molecules to form a bilayer, which then curls to form a vesicle. rsc.org This bilayer formation is a crucial intermediate step in the creation of these vesicular structures.

At the air/water interface, PCDA molecules can form a highly ordered monomolecular layer, often referred to as a Langmuir monolayer. researchgate.netnih.gov In this arrangement, the hydrophilic carboxylic acid head groups are oriented towards the water subphase, while the hydrophobic tails are directed towards the air. nih.gov The formation and stability of these monolayers are influenced by factors such as surface pressure and temperature. researchgate.net The molecules within the monolayer can self-assemble into parallelly aligned linear supermolecules, a process aided by π-π interactions between the diacetylene units. researchgate.net This ordered arrangement at the interface is crucial for subsequent polymerization. researchgate.net

The characteristics of these monolayers can be studied using techniques that measure surface pressure-area (π-A) isotherms. ustc.edu.cn These measurements provide information about the packing and phase transitions of the PCDA molecules at the interface. azom.com

The self-assembly of PCDA is highly sensitive to environmental conditions such as pH and temperature.

pH: The ionization state of the carboxylic acid head group of PCDA is dependent on the pH of the surrounding medium. At physiological pH, the carboxylic acid group is deprotonated, resulting in a negative surface charge that contributes to the colloidal stability of PCDA vesicles. nih.gov Lowering the pH leads to protonation of the carboxylate groups, reducing the electrostatic repulsion between the head groups and potentially leading to aggregation and loss of colloidal stability. nih.gov Conversely, at high pH, the increased negative charge can also influence vesicle stability. nih.gov The pH at which these transitions occur is a critical parameter for controlling the self-assembly and aggregation behavior of PCDA. nih.govnih.gov

Temperature: Temperature plays a significant role in the self-assembly process by influencing the balance between enthalpic and entropic contributions to the free energy of the system. mdpi.comresearchgate.net For instance, the polymerization rate of a PCDA monolayer at an air/water interface is temperature-dependent. researchgate.net The apparent activation energy for this polymerization process varies with the applied surface pressure, indicating a complex interplay between temperature and molecular packing. researchgate.net In some systems, temperature protocols can be designed to guide the self-assembly process towards the formation of specific, desired structures. nih.gov

| Factor | Influence on PCDA Self-Assembly |

| pH | Affects the ionization of the carboxylic acid head group, influencing surface charge and colloidal stability of vesicles. nih.gov Lower pH can lead to aggregation. nih.gov |

| Temperature | Influences the kinetics and thermodynamics of self-assembly and subsequent polymerization. researchgate.netrsc.org Can be used to control the formation of specific structures. nih.gov |

Polydiacetylene (PDA) Formation from PCDA Monomers

The ordered arrangement of PCDA monomers in their self-assembled state is a prerequisite for their conversion into the conjugated polymer, polydiacetylene (PDA).

The polymerization of PCDA monomers into PDA is a classic example of a topochemical reaction, where the reaction occurs in the solid state with the crystalline lattice of the monomers controlling the stereochemistry of the resulting polymer. wikipedia.org This process is typically initiated by exposing the self-assembled PCDA to ultraviolet (UV) radiation, usually at a wavelength of 254 nm. rsc.orgnih.gov The UV irradiation triggers a 1,4-addition polymerization reaction across the conjugated diacetylene units of adjacent, properly aligned monomers. wikipedia.orgnih.gov This results in the formation of a polymer backbone with alternating ene-yne (double and triple) bonds. nih.gov

The polymerization is often accompanied by a distinct color change. wikipedia.org For instance, PCDA monomers are colorless, but upon UV irradiation, they typically form a blue-colored PDA phase. nih.govrsc.org This blue phase can then transition to a red phase upon exposure to various stimuli, a property that is exploited in many sensing applications. rsc.org

The success of the topochemical photopolymerization is critically dependent on the precise arrangement of the PCDA monomers within the self-assembled structure. nih.govrsc.org For the 1,4-addition reaction to occur, the diacetylene rods of adjacent monomers must be aligned in a specific orientation and within a certain proximity to each other. wikipedia.org The ideal arrangement for this solid-state polymerization involves a repeat distance of approximately 5 Å and a tilt angle of about 45° for the diacetylene units relative to the polymer backbone axis. wikipedia.org

Factors Affecting Polymerization Efficiency and Product Properties

The topochemical polymerization of 10,12-pentacosadiynoic acid (PCDA) is a solid-state reaction initiated by UV or gamma-ray irradiation, converting the monomer crystals into a conjugated polydiacetylene (PDA) polymer. The efficiency of this process and the properties of the resulting polymer are influenced by a multitude of factors.

Key physical parameters that govern polymerization include temperature and surface pressure, particularly in monolayer films. The polymerization rate constant of a PCDA monolayer increases with temperature. researchgate.net Conversely, the rate constant has been observed to decrease as surface pressure is increased. researchgate.net The apparent activation energy for the 1,4-addition polymerization is dependent on this surface pressure, with one study estimating a range of 63.6–89.7 kJ/mol. researchgate.net This energy requirement reached a minimum at a surface pressure of 20 mN/m, suggesting an optimal packing arrangement for efficient polymerization. researchgate.net

The chemical structure of the diacetylene monomer itself plays a crucial role. Studies on various diacetylene monomers show that those with longer alkyl chains tend to form smaller vesicles that are more readily photopolymerized. rsc.orgrsc.org The nature of the headgroup also significantly impacts polymerization kinetics. escholarship.org For instance, ethanolamine (B43304) headgroups can increase hydrogen bonding, which is thought to induce strain on the polymer backbone and make the vesicles more responsive to stimuli. escholarship.org In contrast, bulky or strongly interacting headgroups, like boronic acid, can lead to unstable assemblies that polymerize weakly. escholarship.org

The composition of the self-assembled structure also dictates the final properties. For example, in mixed nanofiber systems, the ratio of PCDA to a supporting polymer matrix, such as polyurethane (PU), affects the viscosity of the spinning solution and consequently the morphology of the resulting nanofibers. researchgate.net The choice of co-formers in cocrystal engineering can modify the topochemical reactivity of PCDA, in some cases resulting in unreactive crystal structures. nih.gov

Structural and Morphological Aspects of PDA Assemblies

Polymerized this compound forms a variety of supramolecular structures, including vesicles, nanofibers, and thin films. The morphology and architecture of these assemblies are critical to their function and stability.

Vesicle Morphology and Stability

Polydiacetylene vesicles are hollow, spherical structures formed from the self-assembly of PCDA monomers in an aqueous solution, followed by polymerization. The stability and size of these vesicles are highly dependent on their composition and the surrounding environment.

Pure PCDA vesicles carry a negative surface charge at physiological pH, which contributes to their colloidal stability. nih.gov However, their stability can be modulated. For instance, incorporating cholesterol into the vesicle bilayer can alter the gel-to-fluid transition temperature, which in turn affects the thermochromic (heat-induced color change) properties of the PDA. koreascience.kr

The inclusion of poly(ethylene glycol) (PEG) moieties is a common strategy to enhance vesicle stability and reduce non-specific interactions. nih.gov The length of the PEG chain influences the final size of the vesicles. While vesicle suspensions remain stable with up to 10% PEG content, higher concentrations can lead to aggregation. nih.gov The hydrodynamic diameter of the vesicles increases with the molecular weight of the incorporated PEG chain. nih.gov

| Vesicle Composition | Average Hydrodynamic Diameter (± SD) |

|---|---|

| PCDA Vesicles (No PEG) | 175 ± 2 nm |

| PCDA Vesicles with PEG3400 | 222 ± 2 nm |

| PCDA Vesicles with PEG8000 | 263 ± 6 nm |

Nanofiber and Film Architectures

Beyond vesicles, polymerized PCDA can be fabricated into well-defined one-dimensional nanofibers and two-dimensional thin films. These architectures offer high surface areas and ordered structures beneficial for sensing and optical applications.

Nanofibers are often produced via electrospinning, where a solution containing PCDA and a supporting polymer, such as poly(ethylene oxide) (PEO) or polyurethane (PU), is subjected to a high electric field. acs.orgnih.gov This process creates composite fiber mats which, after UV polymerization, contain embedded PDA. nih.gov The diameter of these nanofibers can range from approximately 130 nm to 2.5 μm, depending on the concentration of the spinning solution and the mass ratio of the components. acs.orgnih.gov In some cases, these nanofibers can form larger bundles. acs.org Another fabrication method, Forcespinning®, has also been used to produce silica-reinforced PDA nanofibers. utrgv.edu

Thin films of PDA can be created with a high degree of molecular orientation. The Langmuir-Blodgett technique allows for the formation of monolayer films of PCDA at the air-water interface, which can then be polymerized. researchgate.net Highly-orientated thin films composed of PDA nanofibers can be fabricated through a process called convective assembly, resulting in pseudo-single crystalline films. optica.org Layer-by-layer (LBL) deposition is another method used to create ultrathin multilayered films with precise control over thickness. nih.gov For instance, multilayers of a similar diacetylene monomer, 10,12-docosadiyndioic acid, have been synthesized using zirconium-carboxylate interlayer chemistry. nih.gov Self-assembled thin films of PCDA can also be formed on silver surfaces, anchoring via the carboxylate group. oup.com

Crystallinity and Phase Transitions in PDA

The unique optical properties of polydiacetylenes are intrinsically linked to their crystalline structure and the phase transitions they undergo. The monomer of this compound crystallizes in a triclinic system, which is a prerequisite for the topochemical polymerization to occur. nih.gov

Upon polymerization, PDA typically forms a "blue phase," characterized by a planar polymer backbone with a highly delocalized π-conjugated system. researchgate.netwikipedia.org This blue phase is generally non-fluorescent. rsc.org When subjected to external stimuli such as heat, pH changes, or mechanical stress, the PDA can undergo a conformational change to a non-planar "red phase." acs.orgwikipedia.orgrsc.org This transition disrupts the π-conjugation, causing the characteristic blue-to-red color shift and inducing fluorescence. acs.orgrsc.org

This thermochromic phase transition can be observed through spectroscopic methods. Raman spectroscopy reveals that during the blue-to-red transition, the bands associated with the C=C and C≡C bonds of the polymer backbone shift to higher frequencies, indicating a change in the conformational structure. acs.org

| Vibrational Mode | Blue Phase Wavenumber (cm⁻¹) | Red Phase Wavenumber (cm⁻¹) |

|---|---|---|

| C=C Stretch | ~1450 | ~1520 |

| C≡C Stretch | ~2080 | ~2120 |

The temperature at which this colorimetric transition occurs can be modulated. For example, the inclusion of cholesterol in PCDA vesicles lowers the blue-to-red transition temperature. koreascience.kr A study showed that vesicles with 40 mol% cholesterol exhibited a transition temperature approximately 10°C lower than pure PCDA vesicles. koreascience.kr In some specific assemblies, such as those of poly(TCDA-Na+), a unique red-to-blue color transition has been observed upon exposure to acid, which is also attributed to segmental rearrangements of the alkyl side chains and the PDA backbone. nih.gov

Advanced Applications of Polydiacetylenes Derived from 10,12 Pentacosadiynoic Acid

Biosensing and Chemosensing Systems

Polydiacetylenes (PDAs) derived from 10,12-pentacosadiynoic acid (PCDA) are a class of conjugated polymers that have garnered significant attention for their application in biosensing and chemosensing systems. mdpi.com These materials are notable for their ability to undergo a distinct color change from blue to red, and to exhibit fluorescence in response to a variety of external stimuli. mdpi.comnih.gov This chromatic transition is due to a conformational change in the polymer's conjugated backbone, which can be triggered by thermal, mechanical, or chemical interactions. mdpi.comrsc.org The versatility and sensitivity of PCDA-based sensors make them a valuable tool for the detection of a wide range of analytes, including biomarkers, metal ions, and toxic compounds. mdpi.com

Colorimetric and Fluorescent Sensing Mechanisms

The sensing capabilities of polydiacetylenes are rooted in their unique optical properties. rsc.org When diacetylene monomers, such as this compound, self-assemble and are subsequently polymerized by UV irradiation, they form a blue-colored, non-fluorescent polymer. mdpi.comrsc.org The conjugated ene-yne backbone of this "blue phase" PDA has a characteristic absorption maximum at approximately 640 nm. nih.govnih.gov External stimuli can perturb the ordered structure of the polymer backbone, inducing a transition to a "red phase" which has an absorption maximum around 540 nm and is fluorescent. mdpi.comnih.gov This transition from a non-fluorescent to a highly fluorescent state provides a dual-signal detection mechanism, enhancing the sensitivity of sensing applications. mdpi.comnih.gov

The chromatic response of polydiacetylenes derived from this compound is sensitive to a variety of external stimuli, making them highly versatile for sensor development. mdpi.com

pH: Changes in pH can induce a colorimetric transition in PDA-based sensors. mdpi.com For instance, the carboxylic acid headgroups of PCDA can be deprotonated in basic conditions, leading to electrostatic repulsion and a distortion of the polymer backbone, resulting in a blue-to-red color change. rsc.org Conversely, some PDA assemblies can be engineered to exhibit a red-to-blue transition in response to acidic conditions. nih.gov

Surfactants: The interaction of surfactants with the hydrophobic side chains of PDA can disrupt the ordered polymer structure, triggering a chromatic response. nih.gov This has been utilized to develop sensors for the detection of various surfactant molecules.

Metal Ions: The headgroups of PDA can be functionalized with specific ligands that bind to metal ions. This binding event can perturb the polymer backbone and induce a color change. mdpi.comnih.gov This principle has been applied to create sensors for a range of metal ions.

Temperature: Polydiacetylenes exhibit thermochromism, changing color in response to temperature variations. pusan.ac.kracs.org As the temperature increases, the side chains of the polymer gain mobility, which can lead to a disruption of the conjugated backbone and a blue-to-red transition. acs.org This property has been explored for the development of temperature sensors. pusan.ac.kr

Table 1: Examples of Chromatic Response of PCDA-based Sensors to External Stimuli

| Stimulus | Sensor Composition | Observed Response | Reference |

|---|---|---|---|

| pH | Poly(TCDA-Na+) assemblies | Red-to-blue color transition upon exposure to hydrochloric acid. nih.gov | nih.gov |

| Ammonia Gas | PDA/PVA films | Blue-to-red color change due to acid-base reaction. rsc.org | rsc.org |

| Temperature | Charged peptide-PDAs | Thermochromic response between 20 and 80 °C. acs.org | acs.org |

| Metal Ions | TAA- or OA-functionalized PDA liposomes | Selective blue-to-red color change in the presence of Pb2+. nih.gov | nih.gov |

While the red phase of polydiacetylene is inherently fluorescent, the quantum yield can be relatively low. To enhance the fluorescent signal, hybrid systems have been developed. These systems often involve the incorporation of other fluorescent molecules or nanoparticles that can interact with the PDA backbone. rsc.org For example, fluorescence resonance energy transfer (FRET) can be utilized, where the PDA acts as either a donor or an acceptor, leading to a more sensitive fluorescent response upon interaction with an analyte. nih.gov The introduction of functional groups that enhance fluorescence upon binding to a target is another strategy to improve the performance of PDA-based fluorescent sensors. nih.gov

Detection of Specific Analytes

The ability to functionalize the headgroups of this compound allows for the development of highly specific biosensors for a variety of analytes. nih.gov

Polydiacetylene-based sensors have been successfully developed for the detection of heavy metal ions, which are significant environmental pollutants. rsc.org By incorporating chelating agents into the PDA structure, sensors with high selectivity and sensitivity for specific metal ions can be fabricated. nih.gov

Cadmium (Cd2+): Sensors for Cd2+ have been created by modifying PCDA with ligands that have a high affinity for cadmium. For example, a PDA-based sensor incorporating a 5-hydroxy-N1,N3-bis(pyridin-2-ylmethyl)isophthalamide (HP) chelator showed a selective colorimetric and fluorescent response to Cd2+ ions. acs.org

Lead (Pb2+): Similarly, sensors for Pb2+ have been developed by functionalizing PCDA with groups like thymine-1-acetic acid (TAA) or orotic acid (OA), which act as strong binding sites for lead. nih.govnih.gov These sensors exhibit a distinct blue-to-red color change and fluorescence enhancement upon exposure to Pb2+. nih.govnih.gov The detection limits for these systems have been reported to be in the nanomolar range. nih.govnih.gov

Table 2: Performance of PCDA-based Sensors for Metal Ion Detection

| Analyte | Sensor Composition | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Cd2+ | PDA-HP copolymers | Colorimetric & Fluorescent | Low concentration (specific value not stated) | acs.org |

| Pb2+ | PDA–EDEA–TAA liposomes | Colorimetric & Fluorescent | 38 nM | nih.gov |

| Pb2+ | PDA–EDEA–OA liposomes | Colorimetric & Fluorescent | 25 nM | nih.gov |

| Cd2+ | Amyloid oligomer-reduced graphene oxide composite | Electrochemical | 86.0 nM | nih.gov |

| Pb2+ | Amyloid oligomer-reduced graphene oxide composite | Electrochemical | 9.5 nM | nih.gov |

The functionalization of polydiacetylene vesicles with biological recognition elements such as antibodies, aptamers, or peptides enables the specific detection of biological targets. nih.govuta.edu

Bacterial Cells: PDA-based sensors can be designed to detect the presence of bacteria. For instance, vesicles incorporating sphingomyelin (B164518) have been shown to detect Salmonella choleraesuis at very low concentrations. nih.gov Another approach involves using aptamers that specifically bind to components of the bacterial cell wall, such as lipopolysaccharides (LPS) in E. coli. nih.gov

Viruses: One of the early applications of PDA-based biosensors was the detection of the influenza virus. mdpi.com By incorporating sialic acid, the receptor for the influenza virus, into PDA vesicles, a colorimetric response is triggered upon virus binding. nih.gov This concept has been extended to detect other viruses, such as the H5N1 avian influenza virus, by functionalizing PDA with specific antibodies or peptides. researchgate.net

Proteins: The detection of specific proteins is another important application of PDA-based sensors. For example, by immobilizing antibodies on the surface of PDA vesicles, sensors for specific proteins like the exosome marker CD63 have been developed. acs.org The interaction between the antibody and the target protein induces a colorimetric and fluorescent signal. acs.org

Table 3: PCDA-based Biosensors for Biological Entities

| Analyte | Sensor Composition | Recognition Element | Observed Response | Reference |

|---|---|---|---|---|

| Influenza Virus | Sialoside PDA monolayer | Sialic Acid | Colorimetric | nih.gov |

| H5N1 Virus | PDA vesicles with DMPC | Antibody/Peptide | Colorimetric (Blue to Red) | researchgate.net |

| Exosomes (CD63) | PCDA/DMPC liposome (B1194612) | Anti-CD63 Antibody | Colorimetric & Fluorescent | acs.org |

| E. coli | PCDA functionalized with aptamer | LPS Aptamer | Colorimetric | nih.gov |

| S. choleraesuis | PDA vesicle with sphingomyelin | Sphingomyelin | Colorimetric | nih.gov |

Amino Acids (e.g., Arginine, Lysine)

Polydiacetylenes (PDAs) derived from this compound have been successfully employed for the selective colorimetric detection of specific amino acids, such as arginine and lysine (B10760008). This capability stems from the interaction between the amino acids and functionalized PDA vesicles, which perturbs the conjugated backbone of the polymer and induces a visible blue-to-red color change. morressier.comnih.gov

One approach involves the use of hybrid conjugates of β-cyclodextrin (β-CD) and PDA. In this system, β-cyclodextrin acts as a molecular channel, facilitating the introduction of cationic amino acids like arginine and lysine to the PDA vesicle membrane. morressier.com The subsequent perturbation of the membrane and aggregation of the vesicles by these target amino acids triggers the characteristic color transition. morressier.com Vesicles composed solely of this compound (PCDA) are negatively charged and have demonstrated sensitivity to positively charged amino acids like arginine and lysine without the need for further functionalization. nih.gov

Another strategy utilizes aminopyrene-modified diacetylene monomers incorporated into PDA vesicles. With the assistance of magnesium ions (Mg²⁺), this system exhibits both colorimetric and fluorescent changes upon the addition of L-arginine or L-lysine, with the pyrene (B120774) moiety and Mg²⁺ enhancing the sensitivity of the system. epa.gov

The research findings for the detection of arginine and lysine using different PDA-based systems are summarized in the table below.

| PDA System | Target Amino Acids | Detection Principle | Key Findings |

| β-cyclodextrin conjugated PDA | Arginine, Lysine | Host-guest interaction and membrane perturbation | β-CD acts as a channel for cationic amino acids, leading to a blue-to-red color change. morressier.com |

| Unfunctionalized PCDA vesicles | Arginine, Lysine | Electrostatic interaction | The negatively charged PDA vesicles interact with positively charged amino acids, causing a colorimetric and fluorescent response. nih.gov |

| Aminopyrene-modified PDA with Mg²⁺ | L-Arginine, L-Lysine | Enhanced interaction and fluorescence | The presence of aminopyrene and Mg²⁺ increases the sensitivity of the colorimetric and fluorescent detection. epa.gov |

Malathion (B1675926) Detection

The detection of organophosphate pesticides, such as malathion, is a critical area of environmental and food safety. Polydiacetylene-based sensors derived from this compound offer a rapid and straightforward method for malathion detection. These sensors are typically designed by functionalizing the PDA with a molecule that can specifically interact with malathion.

One such design involves conjugating this compound with pyridine-2-aldoxime (B213160) (pralidoxime or PAM), a molecule known to interact with organophosphates. nih.gov The resulting PDA-PAM vesicles exhibit a colorimetric transition from blue to red in the presence of malathion. nih.govrsc.org This color change is observable by the naked eye and occurs within seconds of exposure. nih.gov

The mechanism of detection is attributed to the electrostatic interaction between the positively charged PAM headgroups and the malathion molecule. rsc.org Density functional theory (DFT) calculations have suggested that the binding of malathion to the PDA-PAM system leads to a dissociation of the positive charge on the pralidoxime (B1201516) group from the negative charge on the carboxylic terminus of the PDA, causing a significant blue shift in the absorption spectrum. nih.gov

The table below summarizes the key research findings on malathion detection using functionalized PDA vesicles.

| PDA System | Target Analyte | Detection Principle | Limit of Detection (LOD) | Response Time |

| PDA functionalized with pyridine-2-aldoxime (PAM) | Malathion | Electrostatic interaction and conformational change | Millimolar (mM) range in liquid suspension and nanomole per square centimeter (nmol/cm²) on a solid membrane. nih.gov | Within seconds. nih.gov |

DNA Sensing

Polydiacetylene-based systems have been developed for the sensitive and colorimetric detection of DNA. These sensors leverage the electrostatic interactions between the negatively charged phosphate (B84403) backbone of DNA and positively charged functionalized PDA vesicles.

A common approach involves the use of amine-terminated PDA vesicles. frontiersin.org The positively charged amino groups on the surface of the PDA vesicles interact with the negatively charged DNA, leading to a perturbation of the PDA backbone and a subsequent blue-to-red color change. frontiersin.org This method allows for the rapid and sensitive colorimetric detection of double-stranded DNA. frontiersin.org

To enhance the practicality of these sensors for point-of-care applications, paper-based platforms have been developed. These platforms are created by immobilizing the amino-functionalized PDA vesicles onto paper, providing a simple and portable device for DNA detection. frontiersin.org

The table below outlines the research findings on DNA sensing using functionalized PDA vesicles.

| PDA System | Target Analyte | Detection Principle | Platform | Key Findings |

| Amine-terminated PDA vesicles | Double-stranded DNA | Electrostatic interaction | Paper-based | Enables fast and sensitive colorimetric detection of DNA through positive and negative charge interactions. frontiersin.org |

Tumor Markers (e.g., Lung Cancer)

The early detection of cancer is crucial for improving patient outcomes, and the detection of tumor markers plays a significant role in this process. Polydiacetylene-based sensors are being explored for the detection of volatile organic compounds (VOCs) that serve as potential biomarkers for early-stage lung cancer. researchgate.net

One innovative approach involves the development of PDA/copolymer paper sensors. These sensors are designed to detect a panel of VOCs associated with lung cancer, including ethylbenzene, 2-butanone, hexanal, 2-ethylhexanol, and undecane. researchgate.net The selection of copolymers such as polymethyl methacrylate (B99206) (PMMA), polyvinylpyrrolidone (B124986) (PVP), polystyrene (PST), and polyethylene (B3416737) glycol (PEG) is based on their chemical affinity and solvating properties for the target VOCs. researchgate.net

When the sensor array is exposed to these gaseous biomarkers, the interaction between the VOCs and the PDA/copolymer matrix induces a colorimetric response. The resulting data can be analyzed using techniques like principal component analysis to discriminate between different VOCs. researchgate.net This methodology aims to provide a cost-effective, user-friendly, and non-invasive tool for the early screening of lung cancer. researchgate.net

The table below summarizes the key aspects of PDA-based sensors for the detection of lung cancer biomarkers.

| PDA System | Target Analytes | Detection Principle | Limit of Detection (LOD) | Response Time |

| PDA/copolymer paper sensors | Lung cancer VOC biomarkers (e.g., 2-butanone, ethylbenzene) | Chemical affinity and solvation | 2-butanone: 267 ppmv, ethylbenzene: 457 ppmv | Within 15 minutes |

H5N1 Virus Detection

The rapid and accurate detection of highly pathogenic viruses like the H5N1 influenza virus is of paramount importance for public health. Polydiacetylene-based biosensors have emerged as a promising platform for the sensitive and specific detection of the H5N1 virus. researchgate.net These sensors typically rely on a colorimetric or fluorescent signal change that occurs upon the binding of the virus to a recognition element functionalized onto the PDA surface. researchgate.netmdpi.com

A common strategy involves the use of antibodies specific to the H5N1 virus. researchgate.net In one approach, PDA vesicles are fabricated using this compound (PCDA) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). researchgate.net These vesicles are then functionalized with antibodies that can specifically bind to the H5N1 virus. The binding event triggers a dramatic blue-to-red color change in the PDA vesicle solution, allowing for visual detection. researchgate.net The sensitivity of such bioassays has been reported to be comparable to that of reverse transcription-polymerase chain reaction (RT-PCR). researchgate.net

Another approach utilizes paper-based sensors where PDA is immobilized on a membrane and conjugated with an antibody that specifically binds to the influenza A virus. The binding of the virus to the antibody on the paper chip induces a blue-to-red color change. pusan.ac.kr

The table below details the research findings on H5N1 virus detection using PDA-based biosensors.

| PDA System | Recognition Element | Detection Principle | Sensitivity |

| PDA vesicles (PCDA/DMPC) | H5N1-specific antibody | Antibody-antigen binding induced color change | 0.53 copy per μL |

| PDA-immobilized paper chip | Influenza A virus-specific antibody | Antibody-antigen binding induced color change | Visual detection at 5 × 10³ to 10⁴ TCID₅₀ |

Drug Delivery Systems and Biomedical Applications

Liposomal and Micellar Nano-carriers for Therapeutics

Polydiacetylenes derived from this compound have shown significant promise in the development of advanced drug delivery systems, particularly in the form of liposomal and micellar nanocarriers. These nanostructures can encapsulate therapeutic agents, offering advantages such as improved bioavailability and reduced toxicity. researchgate.net

Liposomal Nano-carriers: PDA-based liposomes can be constructed using a combination of this compound and other lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). researchgate.net The rigid backbone of the PDA provides exceptional mechanical strength and stability to these liposomes. researchgate.net Furthermore, these liposomes can be functionalized with targeting moieties, such as antibodies, to facilitate the specific delivery of drugs to diseased cells, for example, in cancer therapy. rhhz.net

Micellar Nano-carriers: Polydiacetylene micelles are another class of effective nanocarriers for poorly water-soluble drugs. nih.govnih.gov These micelles are formed by the self-assembly of diacetylenic amphiphiles, which are subsequently photopolymerized to create a stable core. researchgate.netthieme-connect.com PDA micelles typically have a small size, which is advantageous for penetrating tumor tissues. nih.gov They can be loaded with active therapeutic substances and have been investigated for in vivo tumor imaging and drug delivery. researchgate.netresearchgate.net The surface of these micelles can be coated with polymers like polyethylene glycol (PEG) to prolong their circulation time in the bloodstream and enhance their accumulation in tumors through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net

The table below provides an overview of the characteristics and applications of PDA-based liposomal and micellar nanocarriers.

| Nanocarrier Type | Composition | Key Features | Therapeutic Applications |

| Liposomes | This compound, phospholipids (B1166683) (e.g., DMPC) | High stability and mechanical strength, tunable surface for targeting. researchgate.net | Targeted drug delivery in cancer therapy. rhhz.net |

| Micelles | Self-assembled and photopolymerized diacetylenic amphiphiles | Small size for enhanced tissue penetration, stable core for drug loading. nih.govresearchgate.net | Delivery of poorly water-soluble drugs, in vivo tumor imaging. nih.govresearchgate.netresearchgate.net |

Targeted Drug Delivery Strategies (e.g., Mitochondria-Targeting)

The development of drug delivery systems that can target specific organelles within a cell is a major goal in modern medicine, offering the potential for increased therapeutic efficacy and reduced side effects. Polydiacetylene vesicles derived from this compound have been investigated as nanocarriers for such targeted approaches. A notable strategy involves the functionalization of these vesicles to specifically target mitochondria, the powerhouses of the cell, which are implicated in a variety of diseases, including cancer.

One promising approach involves the modification of liposomes composed of this compound and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with a mitochondria-targeting triphenylphosphonium (TPP) cationic group. The positive charge of the TPP moiety facilitates the accumulation of the nanocarrier within the mitochondria, which have a highly negative membrane potential. This strategy leverages the inherent properties of both the polydiacetylene vesicle as a stable drug carrier and the TPP ligand as a specific targeting agent.

Enhancement of Biocompatibility through Surface Modification

For any material to be used in biomedical applications, biocompatibility is a critical requirement. Polydiacetylene vesicles derived from this compound can be surface-modified to enhance their compatibility with biological systems and to control their interactions with cells.

One method to modulate these interactions is by tuning the surface charge of the vesicles. This can be achieved by creating vesicles from a two-part mixture of this compound (PCDA) and an ethylenedioxy-bis-ethylamine (EDEA)-labeled PCDA. nih.gov By varying the molar ratio of these two components, the surface charge of the resulting vesicles can be controlled within a desired pH range. nih.gov This allows for a more precise manipulation of how the vesicles interact with the negatively charged surfaces of mammalian cells.

Another effective strategy to improve biocompatibility and reduce non-specific interactions is through PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of the vesicles. Incorporating PEG amphiphiles into PCDA vesicles has been shown to be effective in preventing non-specific cell interactions. nih.gov This is particularly important for targeted drug delivery applications, where minimizing off-target binding is crucial for efficacy and safety. nih.gov

Application in Smart Wound Dressing Composites

The unique color-changing properties of polydiacetylenes make them ideal candidates for the development of "smart" materials that can respond to external stimuli. This has led to their investigation in the field of advanced wound care. Composite materials for smart wound dressings can be fabricated by electrospinning a mixture of polyurethane (PU) and this compound (PCDA).

These resulting PDA/PU nanofibers exhibit a color transition in response to changes in temperature. This thermochromic behavior could potentially be used to monitor the wound environment, for example, by indicating a fever-associated temperature increase that might signal an infection. The physical properties of these nanofibers, such as their diameter, can be controlled by adjusting the ratio of PU to PCDA and the viscosity of the spinning solution.

| PU:PCDA Ratio | Average Nanofiber Diameter (nm) | Viscosity (cP) |

|---|---|---|

| 2:1 | ~330 | 225-290 |

| 3:1 | ~400 | 225-290 |

Cellular Interactions and Cytotoxicity Studies

Understanding the interactions between polydiacetylene-based nanomaterials and cells is paramount for their safe and effective use in biomedical applications. Studies have shown that the surface charge of PCDA-derived vesicles plays a significant role in their interaction with mammalian cells and their potential cytotoxicity.

Vesicles with a positive surface charge, such as those composed of PCDA-EDEA, have been observed to accumulate as large clusters within HEK cells. nih.gov This strong association with cells corresponds to a higher level of cytotoxicity. nih.gov In contrast, anionic vesicles, such as those made from pure PCDA, show inhibited association with cells, likely due to repulsive forces with the negatively charged cell membrane. nih.gov

The degree of polymerization of the PCDA in nanosomes has also been found to influence their toxicity. More highly polymerized nanosomes have been shown to be less toxic to cells. researchgate.net Furthermore, PEGylation of cationic PCDA-EDEA vesicles has been demonstrated to reduce their cytotoxicity, highlighting the importance of surface modification in mitigating potential adverse cellular effects. nih.gov

| Vesicle Composition | Surface Charge at Physiological pH | Cellular Association | Cytotoxicity |

|---|---|---|---|

| PCDA | Negative | Inhibited | Low |

| PCDA-EDEA | Positive | High | High |

| PEGylated PCDA-EDEA | Neutralized | Reduced | Reduced |

Material Science and Engineering Applications

Beyond their biomedical applications, polydiacetylenes from this compound are valuable materials in the fields of material science and engineering, particularly in the fabrication of thin films and electronic devices.

Fabrication of Thin Films and Monolayers

Thin films and monolayers of this compound can be prepared using techniques such as thermal evaporation. The monomer film can then be polymerized by irradiation with UV light to form the desired polydiacetylene film. The thickness of these films can be precisely controlled, typically in the range of 80 to 150 nanometers.

The orientation of the PCDA molecules on a substrate can be influenced by the surface properties of the substrate. For instance, treating a SiO2 surface to make it hydrophilic can promote the binding of the carboxylic acid group of PCDA to the surface. This controlled orientation can be crucial for the performance of devices fabricated from these films.

Development of Organic Field-Effect Transistors (OFETs)

Polydiacetylenes possess semiconducting properties that make them suitable for use in organic electronic devices. Organic field-effect transistors (OFETs) have been successfully fabricated using a thin film of polydiacetylene prepared from this compound as the active semiconductor layer.

These OFETs have demonstrated p-type transistor characteristics. For a device based on the blue phase of the polydiacetylene, a hole mobility of 1.3 x 10^-3 cm^2/Vs and an on/off ratio of 1.0 x 10^4 have been reported. oup.com Furthermore, composite films of pentacene (B32325) and poly(this compound) have been used as the active channel material in OFETs that exhibit memory device characteristics. scispace.comacs.org In these devices, the polydiacetylene moieties act as charge storage elements, leading to electric bistability. scispace.comacs.org

| Parameter | Value |

|---|---|

| Hole Mobility | 1.3 x 10-3 cm2/Vs oup.com |

| On/Off Ratio | 1.0 x 104oup.com |

Creation of Nanofiber Composites (e.g., with Polyethylene Oxide, Polyacrylonitrile)

The integration of this compound (PCDA) into polymer matrices to form nanofiber composites has been a subject of significant research. This process leverages the electrospinning technique to create materials with unique sensory properties.

Polyethylene Oxide (PEO) Composites: Researchers have successfully developed PCDA and Poly(ethylene oxide) (PEO) fiber composites using an electrospinning method. The study explored various parameters, including the mass ratios of PEO to PCDA, the concentration of the polymer solution, and the injection speed during electrospinning. Optimal conditions for producing fine fibers with small diameters and smooth surfaces were found to be high mass ratios of PEO to PCDA, low polymer concentrations in the spinning solution, and low injection speeds. Upon exposure to UV light, these PEO-PCDA fibers undergo photo-polymerization, resulting in a blue-colored phase.

Polyacrylonitrile (B21495) (PAN) Composites: Similarly, PCDA has been incorporated into polyacrylonitrile (PAN) fibers. These PAN-PCDA fibers are sensitive to ultraviolet (UV) light, changing color to blue upon irradiation due to the interaction of light with the PCDA component. nih.gov The intensity of the color change is dependent on the absorbed dose of UV radiation, the concentration of PAN-PCDA fibers within the material, and the wavelength of the UV light. nih.gov This property makes them suitable for use as originality markers in products like paper and packaging, or as indicators of UV radiation exposure. mdpi.com In one study, PAN microfibers were prepared from a copolymer of poly(acrylonitrile-co-methyl acrylate) mixed with PCDA. The concentration of PCDA was set to 1% of the weight of PAN. mdpi.com

The table below summarizes the key parameters and findings related to the creation of these nanofiber composites.

| Polymer Matrix | Key Fabrication Parameters | Properties of Composite Nanofibers | Potential Applications |

| Polyethylene Oxide (PEO) | High PEO to PCDA mass ratio, low polymer concentration, low injection speed. | Fine fibers with small diameters and smooth surfaces; photo-polymerization under UV light leads to a blue phase. | Sensors, smart textiles. |

| Polyacrylonitrile (PAN) | PCDA mixed with PAN solution during preparation of the spinning solution. | Fibers are sensitive to UV light, changing to a blue color upon irradiation; color intensity is dose-dependent. nih.gov | Authenticity markers, UV radiation indicators. mdpi.com |

Use in Colloidal Mineral Cluster Synthesis

A notable application of this compound is its use as a ligand in a general gas diffusion strategy to synthesize stable, ultrasmall amorphous mineral clusters in organic solvents. This method has enabled the creation of monolayer-protected mineral clusters with core sizes of less than 2 nm. uni-konstanz.de

The process involves dissolving a cation salt and PCDA in ethanol (B145695). For carbonate-based clusters, gas diffusion from the decomposition of (NH₄)₂CO₃ provides the carbonate source and makes the solution basic. uni-konstanz.de This technique was first developed for Calcium Carbonate (CaCO₃) and has been successfully extended to produce a variety of other mineral clusters, including:

Magnesium Carbonate (MgCO₃)

Strontium Carbonate (SrCO₃)

Europium(III) Carbonate (Eu₂(CO₃)₃)

Terbium(III) Carbonate (Tb₂(CO₃)₃)

Cerium(III) Carbonate (Ce₂(CO₃)₃)

Calcium Phosphate (Caₓ(PO₄)y)

Calcium Oxalate (CaC₂O₄)

Furthermore, this method has been used to create hybrid mineral clusters such as Calcium Magnesium Carbonate (CaₓMgᵧ(CO₃)z) and Calcium Carbonate Phosphate (Caₓ(CO₃)ᵧ(PO₄)z). uni-konstanz.de A key advantage of this synthesis route is that the resulting mineral clusters are well-dispersed in organic solvents like toluene (B28343) and remain stable for extended periods without crystallizing further. uni-konstanz.de

The following table outlines the types of mineral clusters synthesized using PCDA as a ligand.

| Mineral Type | Cation Source | Anion Source | Resulting Cluster |

| Carbonate-based | CaCl₂, MgCl₂, SrBr₂, EuCl₃, TbCl₃, or CeCl₃ | (NH₄)₂CO₃ decomposition | CaCO₃, MgCO₃, SrCO₃, Eu₂(CO₃)₃, Tb₂(CO₃)₃, Ce₂(CO₃)₃ |

| Phosphate-based | CaCl₂ | Polyphosphoric acid and NH₄OH | Caₓ(PO₄)y |

| Hybrid Minerals | CaCl₂ and MgCl₂ | (NH₄)₂CO₃ decomposition | CaₓMgᵧ(CO₃)z |

| Hybrid Minerals | CaCl₂ | (NH₄)₂CO₃ and Polyphosphoric acid | Caₓ(CO₃)ᵧ(PO₄)z |

Security and Indicator Systems (e.g., UV Radiation Indicators, Authenticity Markers)

Polydiacetylenes (PDAs) derived from this compound exhibit distinct color changes in response to various stimuli, making them highly suitable for security and indicator systems. inmm.org When exposed to 254 nm UV light, the diacetylene monomers polymerize, forming a vibrant blue PDA polymer. inmm.org This blue phase can then transition to a red phase when subjected to thermal, mechanical, or chemical stimuli. inmm.orgrsc.org

UV Radiation Indicators: The color change of PDA-doped materials upon UV irradiation is dose-dependent. For instance, paper doped with polyacrylonitrile fibers modified with PCDA changes from white to blue when exposed to UVB and UVC radiation. mdpi.com The intensity of the blue color increases with higher doses of radiation, allowing for a visual indication of UV exposure. mdpi.com This property is valuable for creating sensors that monitor UV radiation levels.

Authenticity Markers: The unique color-changing properties of PDAs also make them effective as authenticity markers. mdpi.com For example, PAN fibers doped with PCDA can be incorporated into paper products or textiles. mdpi.com The presence and specific response of these fibers to UV light can serve as a security feature to verify the authenticity of a product. mdpi.com This can help in anti-counterfeiting applications for various goods. rsc.org

The table below details the stimuli and corresponding color transitions of PDA-based indicator systems.

| Stimulus | Initial Color | Final Color | Application |

| UV Radiation (254 nm) | Colorless/White | Blue | Polymerization, UV indicator mdpi.cominmm.org |

| Heat, Mechanical Stress, Chemical Exposure | Blue | Red | Tamper indication, Authenticity marking inmm.orgrsc.org |

Quantum Dot Capping Agents and Self-Assembly Materials

This compound's amphiphilic nature and ability to self-assemble and photopolymerize make it a versatile material in the field of nanotechnology, particularly as a capping agent for quantum dots and as a component in self-assembling systems. alfachemic.comsigmaaldrich.com

Quantum Dot Capping Agents: PCDA can be used to modify the surface of nanoparticles. For instance, it is utilized for the conversion of hydrophobic upconverting nanoparticles (UCNPs) to hydrophilic ones. sigmaaldrich.comchemicalbook.com Capping agents are crucial in the synthesis and stabilization of quantum dots (QDs), preventing their aggregation and influencing their physicochemical and optical properties. nih.gov While specific studies detailing PCDA as a direct capping agent for semiconductor quantum dots are less common, its functional carboxyl group and long alkyl chain are characteristic of ligands used for such purposes. The choice of capping agent is a critical step in tailoring QDs for specific biomedical or electronic applications. nih.gov